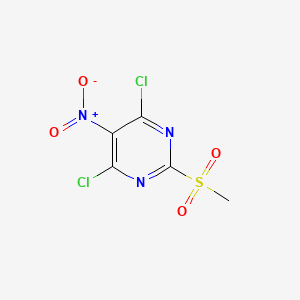
Butane, 1,1-bis(1-methylethoxy)-
描述
Butane, 1,1-bis(1-methylethoxy)-, also known as 1,1-diisopropoxybutane, is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is a type of ether, specifically a diisopropyl acetal of butyraldehyde . It is used in various chemical applications due to its unique properties.
准备方法
The synthesis of Butane, 1,1-bis(1-methylethoxy)- typically involves the reaction of butyraldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of isopropyl alcohol to form the acetal . Industrial production methods may involve continuous flow processes to optimize yield and purity.
化学反应分析
Butane, 1,1-bis(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form butyric acid and isopropyl alcohol.
Reduction: Reduction reactions can convert it back to butyraldehyde and isopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Butane, 1,1-bis(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other acetals and ethers.
Biology: It can be used in the study of metabolic pathways involving acetals and ethers.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of Butane, 1,1-bis(1-methylethoxy)- involves its ability to act as a protecting group for carbonyl compounds in organic synthesis. By forming an acetal, it protects the carbonyl group from unwanted reactions during subsequent synthetic steps. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions .
相似化合物的比较
Butane, 1,1-bis(1-methylethoxy)- can be compared with other acetals such as:
Ethane, 1,1-diethoxy-: Similar in structure but with ethyl groups instead of isopropyl groups.
Propane, 1,1-dimethoxy-: Similar but with methyl groups.
Butane, 1,1-dimethoxy-: Similar but with methoxy groups instead of isopropoxy groups.
The uniqueness of Butane, 1,1-bis(1-methylethoxy)- lies in its specific steric and electronic properties imparted by the isopropoxy groups, which can influence its reactivity and stability in chemical reactions.
属性
IUPAC Name |
1,1-di(propan-2-yloxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSNHMWGGZTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600860 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-15-8 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)



![2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride](/img/structure/B3046706.png)




